molecular formula C15H16FNO B1523944 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene CAS No. 1183495-16-0

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene

Cat. No. B1523944
CAS RN: 1183495-16-0
M. Wt: 245.29 g/mol
InChI Key: PXKWGOVPXLFYSI-UHFFFAOYSA-N
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Description

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene, also known as 1-Amino-3-phenoxypropyl-4-fluorobenzene, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 198.2 g/mol and a melting point of 62-64 °C. This compound has been used in a range of scientific studies due to its unique properties, including its high solubility in organic solvents, its relatively low toxicity, and its ability to form stable complexes with other compounds.

Scientific Research Applications

Analytical Chemistry Applications

The use of derivatives of fluoro-dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene (FDNB), has been prominent in the determination and analysis of amino acids and peptides. These compounds react with amino groups to form dinitrophenyl (DNP) derivatives, facilitating the qualitative and quantitative analysis of amino acids in various samples, including serum. Techniques such as spectrophotometry and high-performance liquid chromatography (HPLC) are used for the detection and separation of these derivatives, highlighting the role of fluoro-dinitrobenzene derivatives in analytical biochemistry for amino acid analysis (Rapp, 1963), (Marfey, 1984).

Biochemistry and Molecular Biology

The interaction of fluoro-dinitrobenzene derivatives with biological molecules has been a subject of study. These interactions can lead to modifications of amino acid side chains, affecting the functional properties of proteins and peptides. The research has explored the kinetic aspects of these reactions, providing insights into the reactivity of functional groups under different conditions, which is crucial for understanding protein structure and function (Ghazarian, 1972).

Materials Science

Research into the synthesis and properties of polyimides incorporating fluoro-aryl compounds has shown that these materials have excellent thermal stability, low moisture absorption, and high hygrothermal stability. Such properties make fluoro-polyimides attractive for various high-performance applications. The synthesis involves the reaction of aromatic diamines, including those with fluoro groups, with aromatic dianhydrides, leading to polymers with exceptional performance characteristics (Xie et al., 2001).

properties

IUPAC Name

1-(4-fluorophenyl)-3-phenoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9,15H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKWGOVPXLFYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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